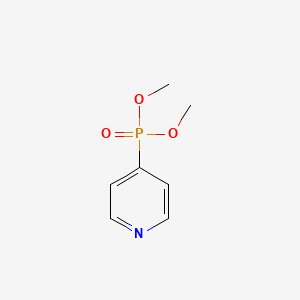
Dimethyl pyridin-4-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl pyridin-4-ylphosphonate is an organophosphorus compound characterized by a pyridine ring substituted with a phosphonate group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl pyridin-4-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of pyridine derivatives with phosphonate reagents. For instance, the reaction of pyridine with dimethyl phosphite in the presence of a base can yield this compound . Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl pyridin-4-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonates, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl pyridin-4-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl pyridin-4-ylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal cofactors . The compound can also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .
Comparaison Avec Des Composés Similaires
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Dimethyl sulfoxide: Known for its anti-inflammatory and analgesic properties.
Dimethyl phosphite: A precursor in the synthesis of various organophosphorus compounds.
Uniqueness: Dimethyl pyridin-4-ylphosphonate is unique due to its combination of a pyridine ring and a phosphonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C7H10NO3P |
|---|---|
Poids moléculaire |
187.13 g/mol |
Nom IUPAC |
4-dimethoxyphosphorylpyridine |
InChI |
InChI=1S/C7H10NO3P/c1-10-12(9,11-2)7-3-5-8-6-4-7/h3-6H,1-2H3 |
Clé InChI |
KPBUFZDFQXGSPT-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1=CC=NC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


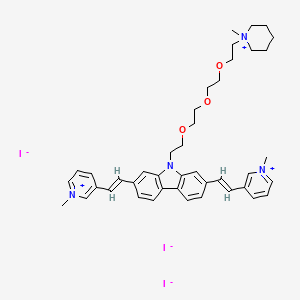
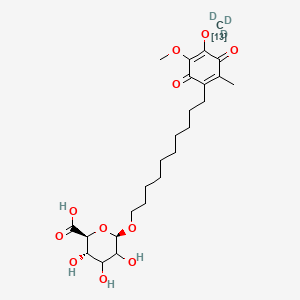
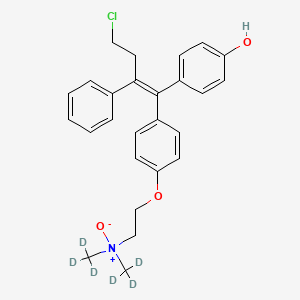
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
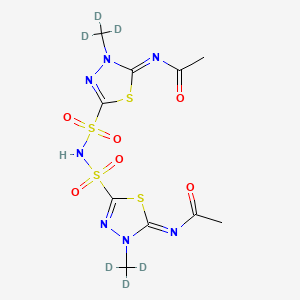
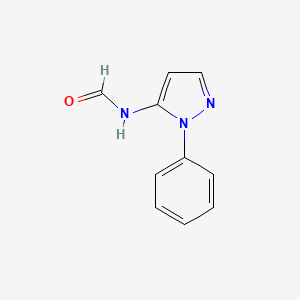
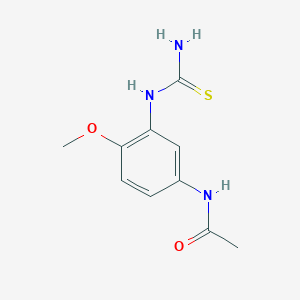
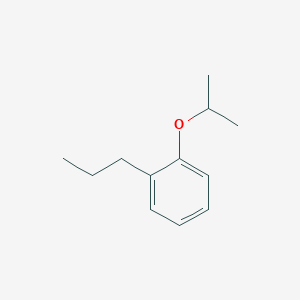


![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)
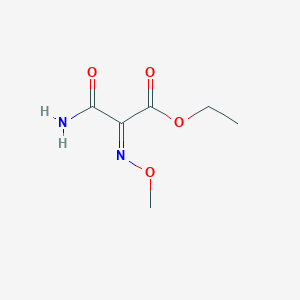
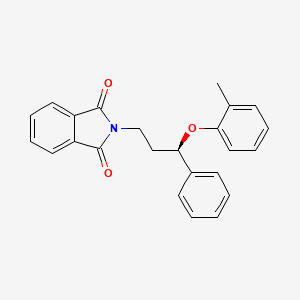
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
